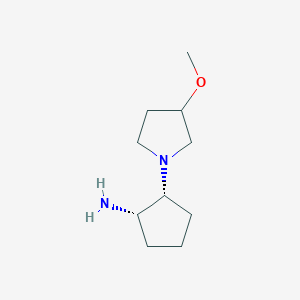

rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentan-1-amine, cis

Description

rac-(1R,2S)-2-(3-Methoxypyrrolidin-1-yl)cyclopentan-1-amine, cis is a chiral cyclopentane derivative featuring a cis-configuration at the 1,2-positions of the cyclopentane ring. The compound includes a 3-methoxypyrrolidinyl substituent at position 2 and a primary amine at position 1. While direct pharmacological data for this compound are absent in the provided evidence, analogs like cis-2-amino-1-cyclopentanecarboxylic acid derivatives have demonstrated activity in competitive binding assays targeting αvβ3 and α5β1 integrins, suggesting a possible role in modulating cell adhesion or signaling pathways .

Properties

IUPAC Name |

(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-13-8-5-6-12(7-8)10-4-2-3-9(10)11/h8-10H,2-7,11H2,1H3/t8?,9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDIFWBAGIUHED-CBMCFHRWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2CCCC2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1CCN(C1)[C@@H]2CCC[C@@H]2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentan-1-amine, cis” typically involves the following steps:

Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the Methoxypyrrolidine Group: This step may involve nucleophilic substitution reactions where a methoxypyrrolidine moiety is introduced to the cyclopentane ring.

Resolution of Racemic Mixture: The racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic routes for large-scale production, including the use of continuous flow reactors, high-throughput screening for reaction conditions, and cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxypyrrolidine group.

Reduction: Reduction reactions may target the cyclopentane ring or the amine group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a ligand in catalytic reactions.

Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

Biochemistry: Studying its interactions with biological macromolecules.

Medicine

Therapeutics: Investigating its potential as a therapeutic agent for various diseases.

Diagnostics: Use in diagnostic assays or imaging.

Industry

Material Science: Applications in the development of new materials with specific properties.

Chemical Manufacturing: Use as a building block in the production of other chemicals.

Mechanism of Action

The mechanism of action of “rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentan-1-amine, cis” would depend on its specific applications. In pharmacology, it may interact with specific receptors or enzymes, modulating their activity. In catalysis, it may act as a ligand, facilitating the formation of reactive intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare rac-(1R,2S)-2-(3-Methoxypyrrolidin-1-yl)cyclopentan-1-amine, cis with structurally related cyclopentane derivatives, focusing on molecular features, physicochemical properties, and biological activity where available.

Key Observations:

Structural Differences: The target compound uniquely incorporates a 3-methoxypyrrolidinyl group, distinguishing it from analogs with pyrazolyl (e.g., ) or carboxylic acid substituents (e.g., ). The methoxy group may enhance lipophilicity and influence receptor binding compared to pyrazole or carboxylate moieties. Cis vs. Trans Configuration: The cis-amine configuration in the target compound and (1S,2R)-cis-2-amino-1-cyclopentanecarboxylic acid contrasts with the trans-arrangement in (1R,3S)-3-aminocyclopentanecarboxylic acid , which affects spatial orientation and receptor interactions.

Physicochemical Properties :

- The hydrochloride salt form of pyrazolyl analogs (e.g., ) increases water solubility compared to the free base form of the target compound.

- Carboxylic acid derivatives (e.g., ) exhibit higher polarity and lower molecular weights (~129 g/mol) than the target compound (~184 g/mol), impacting membrane permeability.

Lack of Data for Target Compound: No direct binding or activity data are available for the target compound in the evidence.

Synthetic Accessibility: The synthesis of cis-cyclopentane derivatives often involves chiral resolution or asymmetric catalysis, as seen in (1S,2R)-cis-2-amino-1-cyclopentanecarboxylic acid preparation . The target compound’s 3-methoxypyrrolidinyl group may require additional steps for regioselective functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.